2-[2-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol
Overview
Description
2-[2-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol is a chemical compound that features a piperazine ring substituted with a 3-fluorophenylmethyl group and an ethoxyethanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol typically involves the reaction of 3-fluorobenzyl chloride with piperazine to form 4-(3-fluorobenzyl)piperazine. This intermediate is then reacted with ethylene glycol under basic conditions to yield the final product . Preferred solvents for these reactions include hexane, toluene, methyl ethyl ketone (MEK), dimethoxyethane (DME), tetrahydrofuran (THF), dimethylformamide (DMF), or tert-butanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperazine ring.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-[2-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]ethoxy]acetaldehyde or 2-[2-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]ethoxy]acetone .
Scientific Research Applications
2-[2-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-[2-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring allows the compound to bind to these targets, potentially modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
4-[(3-Fluorophenyl)methyl]piperazine: Lacks the ethoxyethanol chain but shares the piperazine and fluorophenyl groups.
2-[2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol: Similar structure but with a different position of the fluorine atom on the phenyl ring.
4-[(4-Fluorophenyl)methyl]piperazine: Another similar compound with the fluorine atom in a different position.
Uniqueness
2-[2-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol is unique due to the specific positioning of the fluorine atom on the phenyl ring and the presence of the ethoxyethanol chain. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O2/c16-15-3-1-2-14(12-15)13-18-6-4-17(5-7-18)8-10-20-11-9-19/h1-3,12,19H,4-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGTYWHUCDXFRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)CC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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